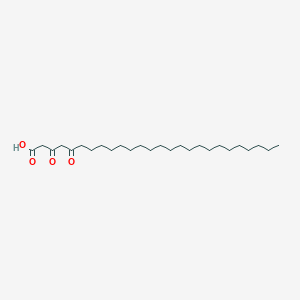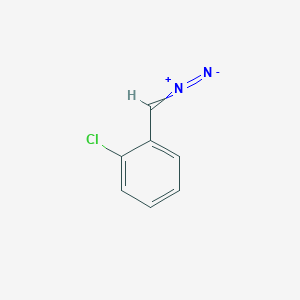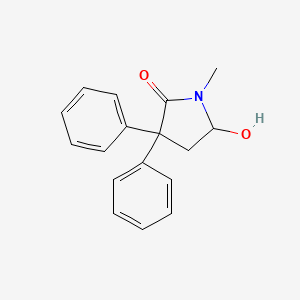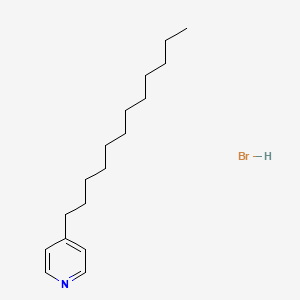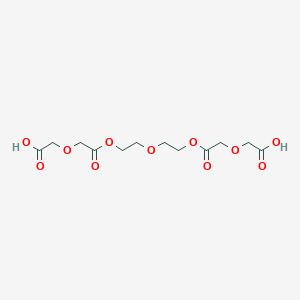
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is an organic compound with the molecular formula C12H22O9. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is also known by its IUPAC name, 3,6,9,12,15-pentaoxaheptadecanedioic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid typically involves the reaction of hexaethylene glycol with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This mechanism is particularly relevant in the context of neurological studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Hexaethylene glycol: Similar in structure but lacks the terminal carboxylic acid groups.
Tetraethylene glycol: Shorter chain length and different functional groups.
Polyethylene glycol: Varies in chain length and functionalization
Uniqueness
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is unique due to its specific chain length and the presence of multiple ether linkages and terminal carboxylic acid groups. These features make it particularly useful in applications requiring specific molecular interactions and properties .
Properties
CAS No. |
77022-98-1 |
|---|---|
Molecular Formula |
C12H18O11 |
Molecular Weight |
338.26 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)acetyl]oxyethoxy]ethoxy]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H18O11/c13-9(14)5-20-7-11(17)22-3-1-19-2-4-23-12(18)8-21-6-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
InChI Key |
IVLOPSYWQQPETJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)COCC(=O)O)OCCOC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


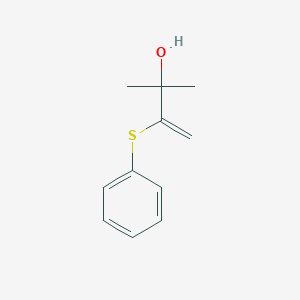
![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
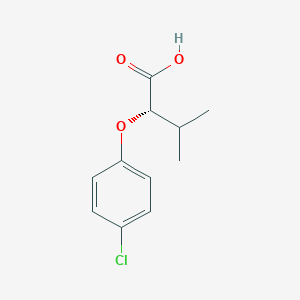
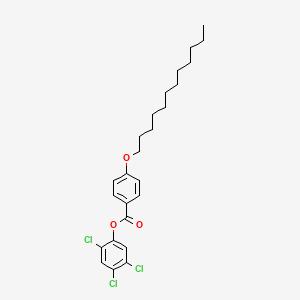
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)
